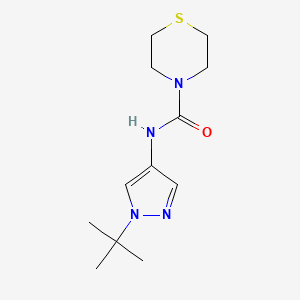
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide is a heterocyclic compound that features a pyrazole ring and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide typically involves the reaction of 1-tert-butylpyrazole with thiomorpholine-4-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butylpyrazol-4-yl)-4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
- 4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine
Uniqueness
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide is unique due to the presence of both a pyrazole and a thiomorpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-12(2,3)16-9-10(8-13-16)14-11(17)15-4-6-18-7-5-15/h8-9H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJODULQTICYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
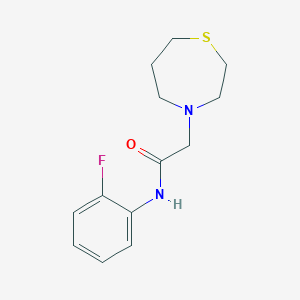
![4-[(2-Methyl-3-nitrophenyl)methyl]-1,4-thiazepane](/img/structure/B6898823.png)
![4-[(3,4-Difluorophenyl)methyl]-1,4-thiazepane](/img/structure/B6898824.png)
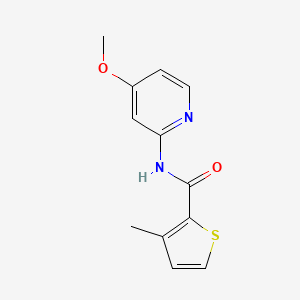
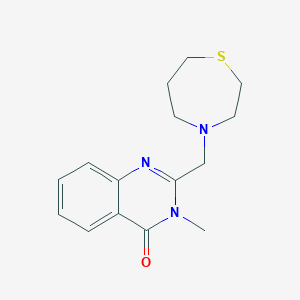
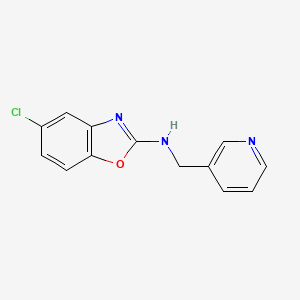
![2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6898866.png)
![3-[(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B6898880.png)

![(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(3-methylthiophen-2-yl)methanone](/img/structure/B6898892.png)
![4-chloro-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)-2-methylaniline](/img/structure/B6898897.png)
![N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6898905.png)
![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6898917.png)
